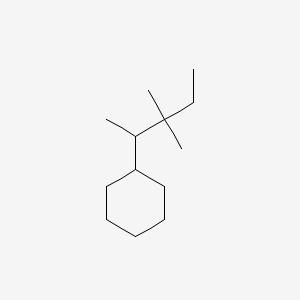
(1,2,2-Trimethylbutyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,2-Trimethylbutyl)cyclohexane is an organic compound with the molecular formula C₁₃H₂₆. It is a derivative of cyclohexane, where a (1,2,2-trimethylbutyl) group is attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2-Trimethylbutyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with (1,2,2-trimethylbutyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. The product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(1,2,2-Trimethylbutyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of cyclohexane derivatives.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, leading to the formation of halogenated cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
(1,2,2-Trimethylbutyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1,2,2-Trimethylbutyl)cyclohexane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors can influence its activity and effects.
類似化合物との比較
Similar Compounds
Cyclohexane: A simple cyclic hydrocarbon with similar structural properties.
Methylcyclohexane: A derivative of cyclohexane with a methyl group attached.
Ethylcyclohexane: Another derivative with an ethyl group attached.
Uniqueness
(1,2,2-Trimethylbutyl)cyclohexane is unique due to the presence of the (1,2,2-trimethylbutyl) group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.
特性
CAS番号 |
61142-21-0 |
|---|---|
分子式 |
C13H26 |
分子量 |
182.35 g/mol |
IUPAC名 |
3,3-dimethylpentan-2-ylcyclohexane |
InChI |
InChI=1S/C13H26/c1-5-13(3,4)11(2)12-9-7-6-8-10-12/h11-12H,5-10H2,1-4H3 |
InChIキー |
UAPPTCJSYQWNJS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C(C)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


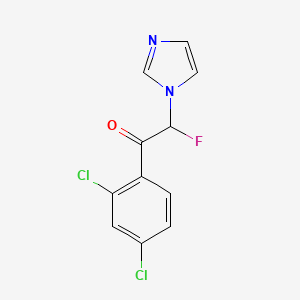
![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)

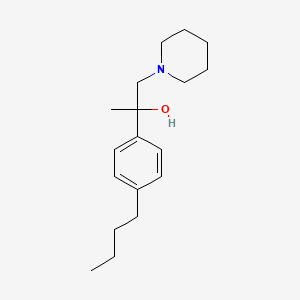
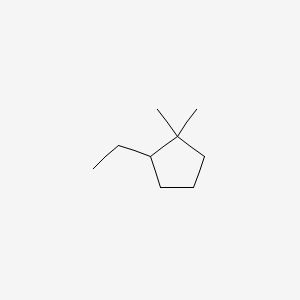
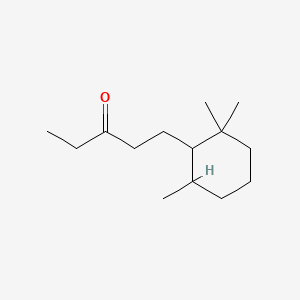
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)
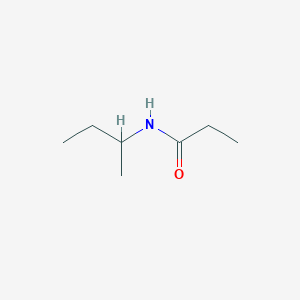
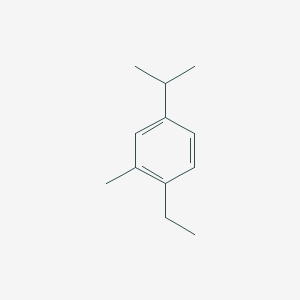
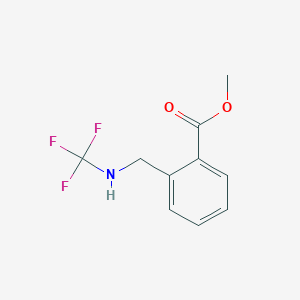



![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)
